molecular formula C32H30O14 B15339880 rugulotrosin A

rugulotrosin A

Cat. No.: B15339880
M. Wt: 638.6 g/mol
InChI Key: FCBFXINPLHGRFE-WOQPHPHSSA-N
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Preparation Methods

The total synthesis of rugulotrosin A involves a seven-step process. The synthesis employs a one-pot Suzuki coupling/dimerization to generate the requisite 2,2’-biaryl linkage. This method utilizes palladium catalysis with achiral phosphine ligands to achieve highly selective point-to-axial chirality transfer. Single X-ray crystal diffraction data confirm both the atropisomeric configuration and absolute stereochemistry of this compound .

Chemical Reactions Analysis

Rugulotrosin A undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the molecule.

    Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include palladium catalysts, phosphine ligands, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Rugulotrosin A has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of rugulotrosin A involves its interaction with molecular targets and pathways in biological systems. The compound’s axially chiral structure allows it to interact selectively with specific molecular targets, leading to its biological effects. Computational studies have been conducted to rationalize the atropselectivity observed in the key dimerization step .

Comparison with Similar Compounds

Rugulotrosin A is unique due to its axially chiral, dimeric tetrahydroxanthone structure. Similar compounds include:

    Secalonic acids: These are also dimeric tetrahydroxanthones with intriguing biological properties.

    Rugulotrosin B: A 2,4’-linked congener of this compound.

    Gonytolide E: A 2,4’-linked heterodimer.

    Gonytolide A: A 4,4’-linked chromone lactone homodimer

These compounds share structural similarities with this compound but differ in their specific linkages and biological properties.

Properties

Molecular Formula

C32H30O14

Molecular Weight

638.6 g/mol

IUPAC Name

methyl (4S,4aS)-7-[(5S,10aS)-1,5,9-trihydroxy-10a-methoxycarbonyl-3-methyl-8-oxo-6,7-dihydro-5H-xanthen-2-yl]-4,8,9-trihydroxy-6-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate

InChI

InChI=1S/C32H30O14/c1-11-9-15-21(27(39)23-13(33)5-7-17(35)31(23,45-15)29(41)43-3)25(37)19(11)20-12(2)10-16-22(26(20)38)28(40)24-14(34)6-8-18(36)32(24,46-16)30(42)44-4/h9-10,17-18,35-40H,5-8H2,1-4H3/t17-,18-,31+,32+/m0/s1

InChI Key

FCBFXINPLHGRFE-WOQPHPHSSA-N

Isomeric SMILES

CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)O[C@@]5([C@H](CCC(=O)C5=C4O)O)C(=O)OC)O)O)C(=C6C(=O)CC[C@@H]([C@]6(O2)C(=O)OC)O)O

Canonical SMILES

CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)OC5(C(CCC(=O)C5=C4O)O)C(=O)OC)O)O)C(=C6C(=O)CCC(C6(O2)C(=O)OC)O)O

Origin of Product

United States

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